3-(1,3-Thiazol-4-yl)propan-1-ol
Overview
Description
3-(1,3-Thiazol-4-yl)propan-1-ol is an organic compound that features a thiazole ring attached to a propanol group. Thiazole rings are known for their presence in various biologically active molecules, including antibiotics and other therapeutic agents . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . This suggests that 4-Thiazolepropanol may interact with a variety of biological targets, depending on its specific chemical structure and the environment in which it is present.
Mode of Action
Thiazole derivatives have been shown to disrupt membrane integrity in some organisms, leading to inhibited growth . This suggests that 4-Thiazolepropanol may interact with its targets in a similar manner, causing changes in their function or structure that result in the observed biological effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and neuroprotective effects . These activities suggest that 4-Thiazolepropanol may influence pathways related to oxidative stress, pain perception, inflammation, and neuronal function.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the bioavailability of 4-Thiazolepropanol may be influenced by factors such as its formulation and the presence of other substances that can enhance its solubility.
Result of Action
For instance, it may inhibit the growth of certain organisms by disrupting their membrane integrity . It may also exert antioxidant, analgesic, anti-inflammatory, and neuroprotective effects, suggesting that it may influence a variety of cellular processes and pathways .
Action Environment
The action, efficacy, and stability of 4-Thiazolepropanol are likely to be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances in the environment can affect the solubility and stability of thiazole derivatives . Furthermore, the specific biological environment in which 4-Thiazolepropanol is present can influence its interactions with its targets and its overall biological activity.
Biochemical Analysis
Biochemical Properties
4-Thiazolepropanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Thiazolepropanol is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate. Additionally, 4-Thiazolepropanol has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, modulating their activity and impacting downstream signaling events .
Cellular Effects
4-Thiazolepropanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Thiazolepropanol can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Moreover, the compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Thiazolepropanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, 4-Thiazolepropanol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the various biochemical and cellular effects of 4-Thiazolepropanol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolepropanol can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability can be influenced by environmental conditions such as temperature and pH, which can affect its degradation rate and, consequently, its biological activity . Long-term studies have shown that 4-Thiazolepropanol can have sustained effects on cellular function, including alterations in gene expression and metabolic activity that persist over extended periods . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 4-Thiazolepropanol vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity or signaling pathways without causing significant toxicity . At higher doses, 4-Thiazolepropanol can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Thiazolepropanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular macromolecules . These metabolic interactions can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic pathways . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of 4-Thiazolepropanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cell, 4-Thiazolepropanol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and biological activity.
Subcellular Localization
4-Thiazolepropanol exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, 4-Thiazolepropanol may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 4-Thiazolepropanol is essential for elucidating its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-4-yl)propan-1-ol typically involves the condensation of 2-amino-thiazole with hexafluoroacetone hydrate, followed by further reactions to yield the final product . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Thiazol-4-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various esters or ethers.
Scientific Research Applications
3-(1,3-Thiazol-4-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,3-Thiazole: A simpler structure without the propanol group, used in various synthetic applications.
2-(2-Aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: A derivative with different functional groups, showing diverse biological activities.
1,3,4-Thiadiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 3-(1,3-Thiazol-4-yl)propan-1-ol stands out due to its combination of the thiazole ring and propanol group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Properties
IUPAC Name |
3-(1,3-thiazol-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNBIOLVQMMMMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563890 | |
Record name | 3-(1,3-Thiazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81542-67-8 | |
Record name | 4-Thiazolepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81542-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Thiazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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